![molecular formula C13H14Cl2N4O B5627844 3,5-dichloro-4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5627844.png)
3,5-dichloro-4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a class of chemicals that have been studied for various applications, including their potential biological activities and chemical properties. The synthesis, analysis of molecular structure, chemical reactions, and properties of such compounds are of significant interest in the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of similar triazole derivatives involves multistep chemical reactions, starting from basic building blocks to achieve the desired complex structure. These processes often include cyclization reactions, N-acylation, and substitutions, aiming for high yield and purity of the final product. Although specific synthesis details for this compound are not directly available, related works suggest the use of similar methodologies for creating triazole-containing benzamides (Shi et al., 2008).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring attached to a benzamide moiety. Structural analysis typically involves spectroscopic methods such as NMR, IR, and MS to elucidate the arrangement of atoms and functional groups. X-ray crystallography can also provide detailed insights into the molecular geometry, conformation, and intermolecular interactions within crystals of such compounds (Moreno-Fuquen et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving triazole derivatives can include nucleophilic substitutions, electrophilic additions, and cycloadditions. These compounds exhibit a range of chemical properties, such as reactivity towards acids and bases, potential for forming hydrogen bonds, and ability to undergo further functionalization. Their chemical stability, solubility, and reactivity are crucial for their potential applications in various domains (Basheer & Rappoport, 2006).
Physical Properties Analysis
The physical properties of such benzamide derivatives include their melting points, solubility in different solvents, and crystalline forms. These parameters are essential for understanding the compound's behavior in biological systems and its suitability for pharmaceutical formulations. The solubility in water and organic solvents, crystallinity, and thermal stability significantly influence their application scope (Lin & Liu, 1984).
Chemical Properties Analysis
The chemical properties of triazole-containing benzamides, such as acidity/basicity, reactivity patterns, and pharmacophore features, are integral to their biological activity. These compounds often interact with biological targets through hydrogen bonding, hydrophobic interactions, and by fitting into enzymatic or receptor sites, influencing their mechanism of action at the molecular level. Understanding these interactions is crucial for designing compounds with desired biological activities (Tomorowicz et al., 2020).
properties
IUPAC Name |
3,5-dichloro-4-methyl-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-8-10(14)5-9(6-11(8)15)13(20)16-4-3-12-17-7-18-19(12)2/h5-7H,3-4H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPJLLDMIQQOEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)NCCC2=NC=NN2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.